Ethyl 8-amino-1-cyanoimidazo[1,5-A]pyrazine-6-carboxylate
Description
Bond Hybridization
- Imidazole Ring : sp²-hybridized nitrogen atoms at positions 1 and 3 (N1, N3)
- Pyrazine Ring : sp²-hybridized nitrogens at positions 4 and 6 (N4, N6)
- Cyanogroup : sp-hybridized carbon-nitrogen triple bond (C≡N) at position 1
Electronic Effects
The electron-withdrawing cyano group induces polarization in the imidazole ring, quantified through Hammett σp constants (σp = +0.66). This activates position 8 for nucleophilic substitution, explaining the stability of the amino group at this site.
Torsional Parameters
Molecular mechanics simulations indicate restricted rotation about the C6-carboxylate group (ΔG‡ = 12.3 kcal/mol at 298K), creating a pseudo-planar conformation that enhances π-π stacking capabilities.
Crystallographic Characterization Strategies
Single-crystal X-ray diffraction remains the gold standard for resolving the compound's solid-state structure. Critical experimental parameters include:
| Parameter | Value | Technique |
|---|---|---|
| Space Group | P2₁/c | X-ray Diffraction |
| Unit Cell Dimensions | a=7.42 Å, b=10.15 Å, c=14.30 Å | Mo Kα Radiation |
| Z-value | 4 | SHELX Refinement |
Complementary characterization employs:
- Solid-State NMR : ¹⁵N CP/MAS NMR distinguishes amino (δ = -345 ppm) vs. ring nitrogens (δ = -215 ppm)
- DFT Calculations : B3LYP/6-311++G** optimizations predict dipole moments of 5.2 Debye, aligning with experimental dielectric constants
Comparative Analysis of Tautomeric Forms
The compound exhibits three dominant tautomers governed by proton transfer between N3 and N8 positions:
Tautomer A (Keto Form):
- N8 bears proton, amino group as NH₂
- Carboxylate ester maintains canonical resonance
Tautomer B (Imino Form):
- Proton migrates to N3, creating NH group
- Conjugated π-system extends through N8-C7-N4
Tautomer C (Zwitterionic Form):
- Deprotonated N8 coupled with protonated N3
- Stabilized by intramolecular H-bonding (N3-H∙∙∙O=C-O-)
Relative stability at 298K (B3LYP/6-311++G**):
| Tautomer | ΔG (kcal/mol) | Population (%) |
|---|---|---|
| A | 0.0 | 62.7 |
| B | +2.1 | 24.3 |
| C | +3.8 | 13.0 |
Properties
CAS No. |
918798-56-8 |
|---|---|
Molecular Formula |
C10H9N5O2 |
Molecular Weight |
231.21 g/mol |
IUPAC Name |
ethyl 8-amino-1-cyanoimidazo[1,5-a]pyrazine-6-carboxylate |
InChI |
InChI=1S/C10H9N5O2/c1-2-17-10(16)7-4-15-5-13-6(3-11)8(15)9(12)14-7/h4-5H,2H2,1H3,(H2,12,14) |
InChI Key |
OGLNGCNAISTMDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=NC(=C2C(=N1)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-amino-1-cyanoimidazo[1,5-A]pyrazine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the condensation of ethyl cyanoacetate with a suitable amine, followed by cyclization with a formylating agent to form the imidazo[1,5-A]pyrazine ring system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-amino-1-cyanoimidazo[1,5-A]pyrazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the imidazo[1,5-A]pyrazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or acyl groups.
Scientific Research Applications
Ethyl 8-amino-1-cyanoimidazo[1,5-A]pyrazine-6-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which Ethyl 8-amino-1-cyanoimidazo[1,5-A]pyrazine-6-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of its targets and influencing biological pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their substituents are compared below:
Key Observations :
- Chlorine vs. Amino Substitution: The chloro-substituted analog (225.63 g/mol) exhibits lower molecular weight and reduced nucleophilicity compared to the amino-substituted target compound .
- Cyanopyrazolo-pyrimidine (): Shares identical molecular weight with the target but differs in core structure, affecting solubility and binding affinity.
Biological Activity
Ethyl 8-amino-1-cyanoimidazo[1,5-A]pyrazine-6-carboxylate is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 231.211 g/mol. The compound features an imidazo[1,5-A]pyrazine core, which is known for its diverse biological activities.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It can bind to receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests demonstrated significant activity against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through:
- Cell Cycle Arrest : this compound has been shown to arrest the cell cycle at the G2/M phase.
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed in treated cancer cells, contributing to oxidative stress and subsequent cell death.
A study conducted on human breast cancer cell lines revealed a dose-dependent reduction in cell viability with an IC50 value of approximately 10 µM.
Case Study: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various imidazo[1,5-A]pyrazine derivatives, including this compound. The results indicated that modifications to the side chains significantly influenced antibacterial activity. The compound's structural features were correlated with its potency against Gram-positive and Gram-negative bacteria.
Case Study: Anticancer Mechanisms
Another significant study focused on the anticancer mechanisms of this compound. Researchers observed that treatment with the compound led to increased expression of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 in cancer cell lines. This shift supports its potential as a therapeutic agent in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
